5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1192873-56-5
VCID: VC2690552
InChI: InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6
Molecular Formula: C31H22N4O2
Molecular Weight: 482.5 g/mol

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

CAS No.: 1192873-56-5

Cat. No.: VC2690552

Molecular Formula: C31H22N4O2

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole - 1192873-56-5

Specification

CAS No. 1192873-56-5
Molecular Formula C31H22N4O2
Molecular Weight 482.5 g/mol
IUPAC Name 5-nitro-3-pyridin-4-yl-1-tritylindazole
Standard InChI InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H
Standard InChI Key BRLUMRGDIVZAAI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6

Introduction

Chemical Identity and Structural Characteristics

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is an indazole derivative containing multiple functional groups that contribute to its unique chemical properties. The compound features a core indazole heterocyclic structure with a nitro group at position 5, a pyridine ring at position 3, and a trityl (triphenylmethyl) group at position 1. These structural elements potentially influence its biological activities and pharmaceutical applications.

Chemical Identification Parameters

ParameterValue
CAS Number1192873-56-5
Molecular FormulaC31H22N4O2
Molecular Weight482.5 g/mol
IUPAC Name5-nitro-3-pyridin-4-yl-1-tritylindazole
InChIInChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H
InChIKeyBRLUMRGDIVZAAI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N+[O-])C(=N4)C6=CC=NC=C6

The compound's structure includes an indazole core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyrazole ring. The nitro group at position 5 likely contributes to the compound's electron-withdrawing properties, while the pyridine ring at position 3 adds another nitrogen-containing heteroaromatic component. The trityl group at position 1 adds significant steric bulk and lipophilicity to the molecule .

Physicochemical Properties

PropertyValue
Physical StateSolid
Flash Point260.8±25.9 °C
Boiling Point507.6±35.0 °C at 760 mmHg
Polarizability26.1±0.5 10^-24 cm^3
Density1.5±0.1 g/cm^3
Vapor Pressure0.0±1.3 mmHg at 25°C
XLogP3-AA6.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count5

The compound's high lipophilicity (XLogP3-AA of 6.8) and absence of hydrogen bond donors suggest limited water solubility but potentially good membrane permeability. These properties are important considerations for drug development and formulation strategies .

Synthesis and Chemical Reactions

Synthetic Approaches

While the search results don't provide specific synthesis methods for 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole, indazole derivatives are generally synthesized through various methods involving condensation reactions or cyclization processes. The synthesis of indazole derivatives typically follows one of several established routes:

  • Cyclization of ortho-substituted arylhydrazones

  • Diazotization-cyclization sequences

  • Transition metal-catalyzed cross-coupling reactions

  • Nucleophilic substitution reactions

For indazole derivatives containing pyrimidine groups, research indicates synthesis methods involving nucleophilic substitution reactions. For example, in one study, N4-(1H-indazol-5-yl)-N-phenylpyrimidine-2,4-diamines were synthesized via nucleophilic substitution reactions of 5-aminoindazole with 2,4-dichloropyrimidine or 5-flouro-2,4 dichloropyrimidine .

Tautomerism in Indazoles

Indazole compounds exhibit tautomerism, existing in three tautomeric forms: 1H-tautomers (indazoles), 2H-tautomers (isoindazoles), and 3H-tautomers. Thermodynamic calculations indicate that the 1H-indazole form is the most stable and predominant . This tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole compounds. The title compound is specifically designated as a 1H-indazole, indicating its tautomeric configuration .

Biological Activities and Pharmacological Significance

General Activities of Indazole Derivatives

Indazole derivatives have demonstrated significant biological activities, making them important scaffolds in medicinal chemistry. Their documented activities include:

  • Antitumor properties

  • Anti-inflammatory effects

  • Antimicrobial activities

Some indazole-based compounds have been identified as potent inhibitors of kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and Pim kinases.

Manufacturer/SupplierProduct NumberPurityPackagingPrice (USD)
TRCN497430Not specified100mg$350
Matrix Scientific09963195+%250mg$378
Matrix Scientific09963195+%1g$840
American Custom Chemicals CorporationCHM039098995.00%5mg$502.96
AK Scientific3302AANot specified250mg$560
ChemShuttle18876795%1g$392.00
CrysdotCD1133483395+%1g$371.00

These prices indicate that the compound is relatively expensive, which is consistent with its specialized research applications and potentially complex synthesis .

Storage PeriodRecommended Temperature
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C

Standard storage temperature range for commercial products is typically 2-8°C . Proper storage is essential to prevent degradation and ensure the compound's stability for research applications.

Analytical Characteristics

ParameterSpecification
Purity (HPLC)≥98% (high purity grade)
Moisture Content≤0.5%

These specifications are important for research applications where high purity is required for reliable experimental results .

Research Applications and Future Perspectives

Current Research Applications

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is primarily used as a research chemical in pharmaceutical and medicinal chemistry studies. Its potential applications include:

  • Serving as a synthetic intermediate in drug discovery

  • Use as a molecular probe in biochemical studies

  • Structure-activity relationship studies of indazole derivatives

  • Development of potential anticancer agents

Challenges and Limitations

Despite the promising biological activities of indazole derivatives, there are challenges in their development and utilization:

  • Limited natural sources of indazole compounds

  • Synthetic derivatives often face problems with low yield

  • Complex structure-activity relationships requiring extensive optimization

  • Potential for off-target effects due to kinase inhibition properties

Future Research Directions

Future research on 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole and related compounds may focus on:

  • Optimization of synthesis methods to improve yields

  • Detailed structure-activity relationship studies to enhance biological activity

  • Development of more selective analogs with improved pharmacokinetic properties

  • Exploration of combination therapies with established anticancer drugs

  • Investigation of novel biological targets and mechanisms of action

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator